

# Application Note and Protocol for the Extraction of Sisapronil from Adipose Tissue

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## Compound of Interest

Compound Name: *Sisapronil*

Cat. No.: *B10859580*

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## Introduction

**Sisapronil** is a phenylpyrazole ectoparasiticide used in cattle. Due to its lipophilic nature, it tends to accumulate in adipose tissue. This document provides a detailed protocol for the extraction and quantification of **sisapronil** from bovine adipose tissue using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The parent **sisapronil** compound is the marker residue for monitoring in edible tissues.<sup>[1]</sup> This method is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.

## Quantitative Method Performance

The following table summarizes the performance characteristics of the analytical method for the determination of **sisapronil** in bovine fat.<sup>[1]</sup>

Parameter	Value
Limit of Detection (LOD)	0.3 µg/kg
Limit of Quantification (LOQ)	5 µg/kg
Intra-day Mean Accuracy (% Recovery)	97.0 - 110%
Inter-day Mean Accuracy (% Recovery)	103 - 105%
Intra-day Precision (% Coefficient of Variation)	1.1 - 14.9%
Inter-day Precision (% Coefficient of Variation)	3.4 - 9.3%

## Experimental Protocol

This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry method.[\[1\]](#)

### 1. Materials and Reagents

- **Sisapronil** analytical standard
- Acetonitrile (CH<sub>3</sub>CN), HPLC grade
- Water (H<sub>2</sub>O), HPLC grade
- Trifluoroacetic acid (TFA)
- Formic acid
- Ammonium acetate
- Bovine adipose tissue (control and samples)
- Homogenizer
- Centrifuge
- HPLC vials

## 2. Preparation of Extraction Solvent

Prepare a solution of 1% trifluoroacetic acid in a 9:1 (v/v) mixture of acetonitrile and water.

## 3. Sample Preparation and Homogenization

- Weigh 1 g of adipose tissue into a suitable centrifuge tube.
- Due to the nature of adipose tissue, homogenization can be challenging.<sup>[1]</sup> Ensure the sample is thoroughly minced or processed to facilitate efficient extraction.

## 4. Extraction Procedure

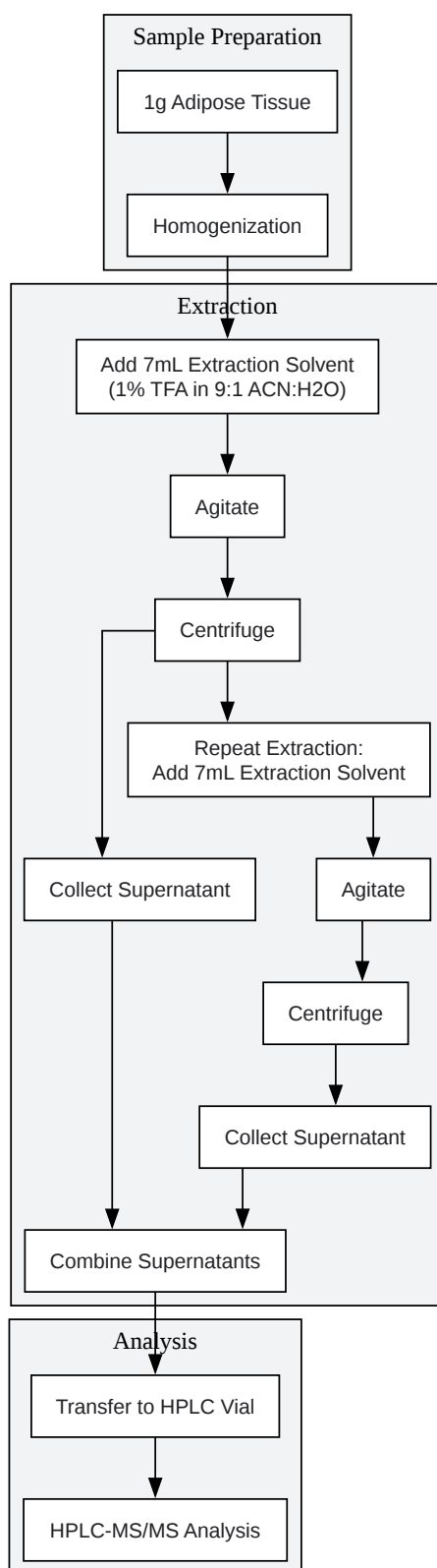
- Add 7 mL of the extraction solvent (1% trifluoroacetic acid in 9:1 CH<sub>3</sub>CN:H<sub>2</sub>O) to the 1 g tissue sample.
- Agitate the sample vigorously.
- Centrifuge the sample to separate the supernatant from the tissue pellet.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process on the tissue pellet with another 7 mL of the extraction solvent.
- Combine the supernatants from both extractions.
- Transfer an aliquot of the combined supernatant into an HPLC vial for analysis. No further purification steps are required.<sup>[1]</sup>

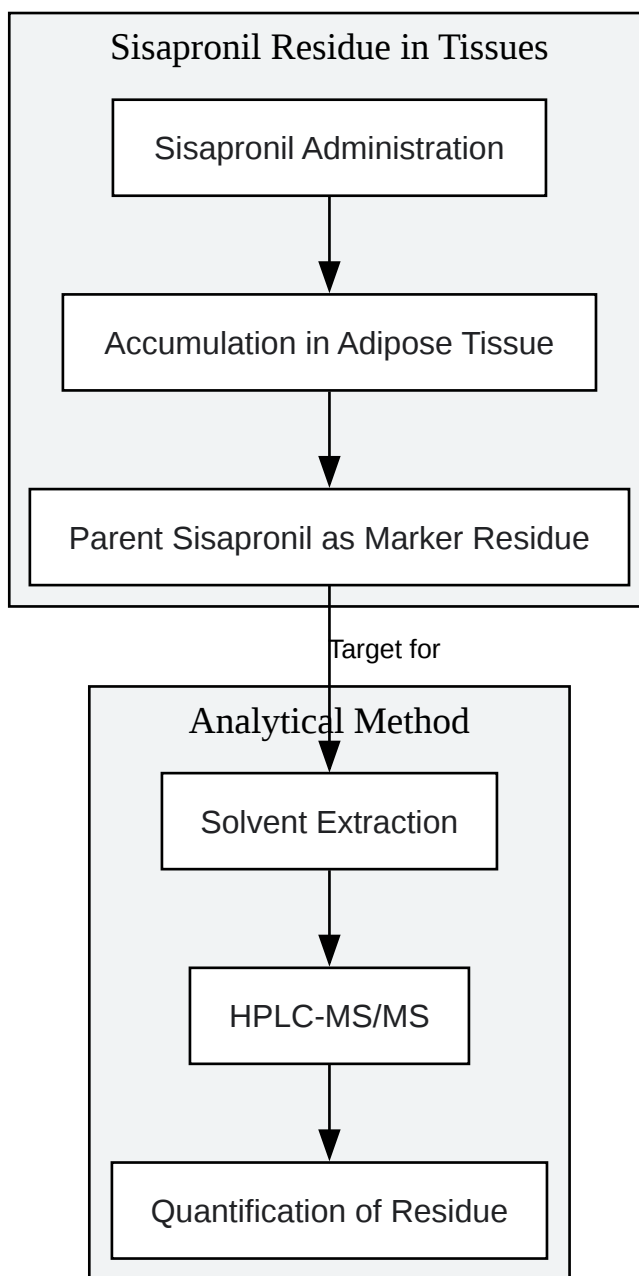
## 5. HPLC-MS/MS Analysis

- Analytical Column: A suitable C18 column for reverse-phase chromatography.
- Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate (v/v).<sup>[1]</sup>
- Mobile Phase B: Acetonitrile.<sup>[1]</sup>
- Injection Volume: As appropriate for the instrument.

- Mass Spectrometry: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for the detection and quantification of **sisapronil**.

## Visualizations





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## References

- 1. fao.org [fao.org]
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